6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid
Description
6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid is a halogenated benzo[b]thiophene derivative featuring a bromine atom at position 6, a fluorine atom at position 4, and a carboxylic acid group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
6-bromo-4-fluoro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO2S/c10-4-1-6(11)5-3-8(9(12)13)14-7(5)2-4/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSZPFLIMMXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)C=C(S2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744111 | |
| Record name | 6-Bromo-4-fluoro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826995-57-7 | |
| Record name | 6-Bromo-4-fluoro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Fluorination of Aromatic Precursors
The synthesis begins with bromination of a benzene ring derivative, typically using liquid bromine (Br₂) in the presence of Lewis acid catalysts such as FeBr₃. Selective fluorination follows, employing reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride), to introduce fluorine at the para-position relative to bromine. Temperature control (20–40°C) is critical to minimize side reactions, with yields for halogenation steps ranging from 70–85%.
Thiophene Ring Construction
Cyclization to form the benzo[b]thiophene core is achieved via sulfur insertion. Mercaptoacetic acid reacts with halogenated benzaldehyde intermediates under basic conditions (K₂CO₃ or NaOH in DMF), forming a thioether that undergoes intramolecular cyclization at 60–140°C. This step typically achieves 75–86% yield, with solvent choice (e.g., acetone or THF) influencing reaction efficiency.
Carboxylation Strategies
Carboxylation introduces the -COOH group at the 2-position of the thiophene ring. Two primary methods are employed:
-
Direct Carboxylation : Treatment with CO₂ under high pressure (5–10 atm) in the presence of CuI or Pd catalysts.
-
Ester Hydrolysis : Methyl or ethyl esters (e.g., methyl 6-bromo-4-fluorobenzo[b]thiophene-2-carboxylate) are hydrolyzed using LiOH or NaOH in aqueous THF/MeOH at 70–75°C, yielding the carboxylic acid with >90% purity.
Table 1: Key Reaction Conditions for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, FeBr₃, 25°C, 12 h | 82 |
| Fluorination | Selectfluor™, DMF, 40°C, 6 h | 78 |
| Cyclization | Mercaptoacetic acid, K₂CO₃, DMF, 100°C, 4 h | 86 |
| Carboxylation | 2M NaOH, THF/H₂O, 70°C, 2 h | 88 |
Patent Route: Wittig Reaction-Based Synthesis
A patented method (CN110818679A) avoids decarboxylation challenges by leveraging a Wittig reaction.
Etherification of 2-Bromo-6-fluorobenzaldehyde
The starting material reacts with chloromethyl mercaptan in acetone with K₂CO₃ at 30–35°C, forming 2-(chloromethylthio)-6-bromobenzaldehyde. This step achieves 86% yield under optimized conditions.
Wittig Reaction for Thiophene Formation
The aldehyde intermediate undergoes a Wittig reaction with triphenylphosphine (PPh₃) in toluene at 100–110°C, generating the benzo[b]thiophene skeleton. Quaternary phosphonium salts are isolated with 84% yield before cyclization.
Purification and Scalability
High-vacuum distillation (90–110°C) followed by petroleum ether recrystallization delivers the final product with >98% purity. This route is scalable to industrial production, with total yields exceeding 70%.
Table 2: Performance Metrics of Patent Method
| Parameter | Value |
|---|---|
| Total Yield | 78.2% |
| Purity | >98% (HPLC) |
| Reaction Time | 8–10 h (total) |
| Solvent Recovery | 90% (acetone, toluene) |
Bromination Post-Cyclization Using N-Bromosuccinimide (NBS)
For late-stage bromination, NBS in DMF at 40°C selectively introduces bromine at the 6-position of pre-formed 4-fluorobenzo[b]thiophene-2-carboxylic acid. This method avoids competing reactions observed in early-stage halogenation, achieving 85–90% yield. Subsequent hydrolysis with LiOH in THF/H₂O provides the carboxylic acid.
Key Advantages :
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The bromine atom can be reduced to form the corresponding bromide or hydrogen bromide.
Substitution: The fluorine and bromine atoms can be substituted with other functional groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Bromides and hydrogen bromide.
Substitution Products: Derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
The compound's unique structure positions it as a promising candidate for drug development. Its potential applications include:
- Anticancer Agents: Research indicates that thiophene derivatives can exhibit selective cytotoxic effects against cancer cells. For instance, compounds structurally similar to 6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid have shown efficacy against human lung adenocarcinoma (A549) cells, suggesting that further optimization could enhance their anticancer properties .
- Antimicrobial Activity: Studies have demonstrated the antimicrobial potential of thiophene derivatives against various pathogens, including Klebsiella pneumoniae and Escherichia coli. The presence of specific functional groups can significantly enhance this activity.
2. Material Science
The compound's chemical properties make it suitable for applications in material science:
- Organic Electronics: Its electronic properties may be leveraged in the development of organic semiconductors or photovoltaic devices. The incorporation of halogen atoms can influence the charge transport characteristics of materials derived from this compound.
- Polymer Chemistry: The compound can serve as a building block for synthesizing novel polymers with desired mechanical and thermal properties. Its reactivity allows for functionalization, which can tailor polymer characteristics for specific applications.
Case Studies
Anticancer Activity Assessment:
A study focused on synthesizing derivatives of this compound and evaluating their anticancer properties against A549 cells. Results indicated that specific modifications to the molecular structure could enhance cytotoxicity while minimizing effects on normal cells. This highlights the importance of structure-activity relationship (SAR) studies in drug design.
Antimicrobial Activity Study:
Another investigation assessed the effectiveness of thiophene-based compounds against common bacterial strains. The findings revealed that certain structural modifications significantly improved antimicrobial efficacy, pointing towards the potential for developing new antibiotics based on this framework .
Mechanism of Action
The mechanism by which 6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary based on the context of its application and the specific derivatives formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The pharmacological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent type and position. Key analogues include:
Biological Activity
6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic aromatic compound notable for its unique structure, which includes a fused thiophene and benzene ring system along with bromine and fluorine substituents. Its molecular formula is with a molar mass of approximately 275.09 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer properties, antioxidant effects, and interactions with various biological targets.
The compound's synthesis can be achieved through several methods, typically involving the introduction of bromine and fluorine atoms at specific positions on the benzo[b]thiophene core. The carboxylic acid functional group enhances its reactivity and potential interactions with biological systems.
Common Reactions:
- Esterification: Reacts with alcohols in the presence of acid catalysts.
- Nucleophilic Substitution: The halogen substituents can participate in nucleophilic substitution reactions, which may affect biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines, particularly breast cancer cells (MCF-7). The compound's mechanism involves:
- Cell Cycle Arrest: It primarily arrests the cell cycle at the G1 phase, leading to reduced proliferation rates.
- Induction of Apoptosis: Flow cytometric analysis demonstrated that treatment with this compound resulted in a significant increase in late apoptosis compared to controls.
Table 1: Effects on Cell Cycle and Apoptosis
| Parameter | Control (%) | This compound (%) |
|---|---|---|
| G1 Phase | 51.45 | 60.68 |
| S Phase | 22.27 | 17.47 |
| G2 Phase | 21.34 | 18.29 |
| Total Apoptosis | 1.52 | 2.16 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies indicate that it exhibits significant antioxidant activity comparable to ascorbic acid, suggesting its potential use in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
| Compound | Antioxidant Activity (%) |
|---|---|
| Ascorbic Acid | 100 |
| This compound | ~85 |
Mechanistic Studies
Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets, including kinases involved in cancer progression. The presence of bromine and fluorine atoms may influence its binding affinity and selectivity towards these targets.
Table 3: Kinase Binding Affinity
| Kinase | Binding Affinity (kcal/mol) |
|---|---|
| Aurora A | -9.5 |
| CDK-2 | -8.7 |
| AKT-1 | -8.3 |
Case Studies
A notable case study involved the evaluation of this compound's effects on MCF-7 cells, where it was tested alongside established chemotherapeutic agents such as doxorubicin. The results indicated that while doxorubicin had a higher overall cytotoxic effect, this compound still significantly induced apoptosis and cell cycle arrest.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C4, bromine at C6) via coupling constants and chemical shifts. For example, fluorine deshields adjacent protons, producing distinct splitting patterns .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected m/z for C₉H₅BrFO₂S: ~294.97) .
- Melting point : A reported range of 217–220°C helps assess purity .
Advanced Research Focus : Contradictions in NMR data (e.g., unexpected splitting) may arise from rotamers or impurities. Use variable-temperature NMR or spiking with authentic samples to resolve ambiguities .
How does the presence of bromine and fluorine impact the compound’s reactivity in cross-coupling reactions?
Q. Advanced Research Focus
- Suzuki-Miyaura coupling : The bromine atom serves as a leaving group for palladium-catalyzed coupling with boronic acids. Fluorine’s electron-withdrawing effect enhances electrophilicity at C6, accelerating cross-coupling .
- Competing pathways : Fluorine may deactivate adjacent positions, reducing reactivity in nucleophilic aromatic substitution.
Methodological Tip : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃) and monitor reaction progress via TLC to minimize side reactions .
What are the key considerations for using this compound in medicinal chemistry or materials science?
Q. Advanced Research Focus
- Drug design : The carboxylic acid group enables conjugation to biomolecules (e.g., peptides), while bromine allows late-stage functionalization .
- Materials applications : Benzo[b]thiophene derivatives are used in OLEDs; bromine enhances electron transport properties .
Methodological Tip : Assess stability under physiological conditions (e.g., pH 7.4 buffer) or device fabrication environments (e.g., thermal stress) .
How should researchers handle conflicting data regarding melting points or purity in published studies?
Advanced Research Focus
Discrepancies may arise from:
- Polymorphism : Different crystal forms can alter melting points. Use X-ray crystallography to confirm structures .
- Impurities : Trace solvents (e.g., DMF) or side products (e.g., dibrominated derivatives) lower observed purity. Employ column chromatography or recrystallization (e.g., from ethanol/water) for purification .
Methodological Tip : Cross-validate results with orthogonal techniques (e.g., DSC for melting behavior, elemental analysis for stoichiometry) .
What are the best practices for storing and handling this compound to prevent degradation?
Q. Basic Research Focus
- Storage : Keep at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carboxylic acid group .
- Handling : Avoid prolonged exposure to light, as brominated aromatics may undergo photodegradation .
Methodological Tip : Periodically check purity via HPLC and adjust storage conditions if decomposition is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
